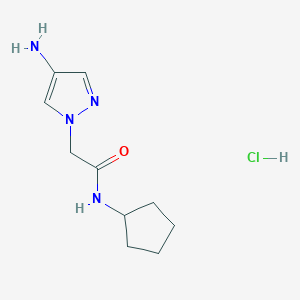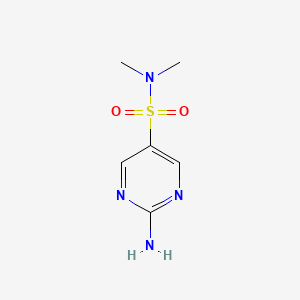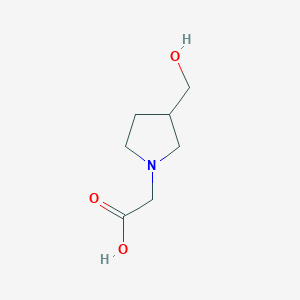
2-(4-Amino-pyrazol-1-yl)-N-cyclopentyl-acetamide hydrochloride
Übersicht
Beschreibung
2-(4-Amino-pyrazol-1-yl)-N-cyclopentyl-acetamide hydrochloride (2-CPAA) is a synthetic compound that has been used in scientific research for decades. It is a member of the pyrazole family of compounds and is characterized by its ability to bind to proteins and other molecules in the body. 2-CPAA is used in a variety of laboratory experiments and has been studied for its potential applications in medicine and biochemistry.
Wissenschaftliche Forschungsanwendungen
Pyrazole Derivatives in Medicinal Chemistry
Synthesis and Biological Activities : Pyrazole derivatives have been widely studied for their biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects. A concise review highlighted the importance of pyrazoles as pharmacophores in medicinal chemistry, underlining their role in the synthesis of biologically active compounds (Dar & Shamsuzzaman, 2015). Pyrazolines, a closely related class, have shown promise in treating neurodegenerative disorders due to their neuroprotective properties, which include inhibiting acetylcholine esterase and monoamine oxidase, offering potential treatments for Alzheimer’s and Parkinson’s diseases (Ahsan et al., 2022).
Anticancer Potential : The development of pyrazoline derivatives has been a focus area for creating new anticancer agents. These efforts include various synthetic strategies to enhance the biological effectiveness of pyrazoline derivatives against cancer (Ray et al., 2022).
Chemical Synthesis and Applications : The synthesis and chemistry of pyrazolines and pyrazoles have been extensively reviewed, revealing their utility as hexasubstituted derivatives and their applications in organic synthesis. These compounds serve as valuable intermediates for further chemical transformations and as scaffolds for developing new biological agents (Baumstark et al., 2013).
Eigenschaften
IUPAC Name |
2-(4-aminopyrazol-1-yl)-N-cyclopentylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.ClH/c11-8-5-12-14(6-8)7-10(15)13-9-3-1-2-4-9;/h5-6,9H,1-4,7,11H2,(H,13,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCSZEOVJMDYCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=C(C=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amino-pyrazol-1-yl)-N-cyclopentyl-acetamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Butan-2-yloxy)-4-methylphenyl]methanamine](/img/structure/B1443484.png)






![tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate](/img/structure/B1443496.png)


![1-[(3-Bromophenyl)methyl]azetidin-3-ol](/img/structure/B1443501.png)

![2-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid](/img/structure/B1443505.png)
